Trimethyllead chloride
Overview
Description
Trimethyllead chloride is an organolead compound with the chemical formula ( \text{C}_3\text{H}_9\text{ClPb} ). It is a member of the trialkyllead family, which includes compounds like triethyllead chloride and triphenyllead chloride . This compound is known for its applications in various fields, including analytical chemistry and environmental science.
Mechanism of Action
- TPhL primarily interacts with lipid membranes. It affects various biological systems, including plant growth and cell membranes .
- In plant biology, TPhL inhibits the growth of wheat plants, leading to reduced height and increased stem diameter. Interestingly, these effects oppose those of gibberellin, a plant hormone.
- It likely interacts with the lipid phase of cell membranes, leading to changes in membrane properties .
Target of Action
Mode of Action
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyllead chloride can be synthesized through the reaction of lead chloride with methylmagnesium chloride or methyl lithium. The reaction typically occurs in an anhydrous ether solution under controlled temperature conditions to prevent decomposition .
Industrial Production Methods: In industrial settings, this compound is produced by the alkylation of lead chloride with methylating agents. The process involves the use of catalysts to enhance the reaction rate and yield. The reaction is carried out in a controlled environment to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Trimethyllead chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert this compound to lead metal and other organolead compounds.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed.
Major Products Formed:
Oxidation: Lead oxides and methyl chloride.
Reduction: Lead metal and methane.
Substitution: Various organolead compounds depending on the nucleophile used.
Scientific Research Applications
Trimethyllead chloride has several scientific research applications:
Analytical Chemistry: It is used as a standard in high-performance liquid chromatography (HPLC) and inductively coupled plasma mass spectrometry (ICP-MS) for the speciation of lead compounds.
Environmental Science: It is employed in studies related to the environmental impact of organolead compounds and their degradation pathways.
Biological Studies: Research on the toxicological effects of organolead compounds on biological systems often involves this compound.
Comparison with Similar Compounds
- Triethyllead chloride
- Triphenyllead chloride
- Monomethylmercury
Comparison: Trimethyllead chloride is unique due to its specific alkyl group configuration, which influences its reactivity and applications. Compared to triethyllead chloride and triphenyllead chloride, this compound has a higher reactivity in nucleophilic substitution reactions. Monomethylmercury, while also an organometallic compound, has different toxicological properties and environmental behavior .
Properties
IUPAC Name |
chloro(trimethyl)plumbane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.ClH.Pb/h3*1H3;1H;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQRSQFZILKRDH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Pb](C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClPb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1520-78-1 | |
Record name | Trimethyllead chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1520-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethyllead chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195322 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Trimethyllead chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176146 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trimethyllead chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12087 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlorotrimethylplumbane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: What is known about the toxicity of trimethyllead chloride to aquatic organisms?
A1: [] this compound exhibits significant toxicity to the estuarine bivalve Scrobicularia plana. Studies indicate that trialkyllead compounds, including this compound, are more toxic than their dialkyllead and inorganic lead counterparts. Notably, the toxicity of trialkylleads increases with the length of the alkyl chain. This highlights the ecological risks associated with this compound contamination in aquatic environments. Learn more about this research: .
Q2: How does the solvent environment influence the properties of this compound?
A2: [] The chemical shifts of methyl protons (τ(M–CH3) values) and the coupling constants between methyl protons and the lead atom (JM–CH3 values) in this compound are sensitive to the solvent environment. Research has shown that solvents can be categorized into four groups based on their interaction with this compound: (1) non-coordinating solvents like carbon tetrachloride, (2) typical polar coordinating solvents, (3) aromatic solvents with nitrogen-containing functional groups like pyridine, and (4) alkyl- or halogen-substituted aromatic solvents. This classification helps in understanding the behavior and reactivity of this compound in different solvent systems. Learn more about this research: .
Q3: Are there any established analytical methods for detecting and quantifying this compound in environmental samples?
A3: [] Yes, High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has emerged as a sensitive and selective method for detecting and quantifying this compound in environmental matrices. This technique offers improved detection limits compared to traditional methods like HPLC coupled with Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES). Learn more about this research: .
Q4: What are the challenges in accurately measuring trialkyllead species like this compound in environmental samples?
A4: [] Accurately measuring this compound and other organolead compounds in environmental samples, such as sediments and biological materials, requires efficient extraction procedures. The presence of other organometallic compounds and matrix effects can interfere with the analysis. Isotope Dilution Analysis (IDA) coupled with HPLC-ICP-MS has been explored to address these challenges, enhancing precision and accuracy in quantifying this compound. Learn more about this research: .
Q5: Can this compound undergo reactions with other organometallic compounds?
A5: [] Yes, this compound has been shown to react with hexamethylditin. [] Additionally, in the presence of methylaluminium dichloride, this compound participates in alkyl group redistribution reactions with other organolead compounds like dimethyllead dichloride and lead chloride. [] These reactions provide insights into the reactivity and potential transformations of this compound in various chemical environments. Learn more about these reactions: and .
Q6: Has the structure of this compound in complex with other compounds been investigated?
A6: [] Yes, research has explored the structure and properties of a this compound complex with methylaluminium dichloride. [] This provides valuable insights into the coordination chemistry of this compound and its potential interactions with other metal-containing species. Learn more about this complex: .
Q7: How is this compound synthesized using radiolabeling techniques?
A7: [] Researchers have developed methods to synthesize 14C-radiolabelled this compound using 14C-methyl iodide as a starting material. This involves either an electrochemical reduction of 14C-methyl iodide at a sacrificial lead cathode or a Grignard reaction followed by alkylation of non-radiolabelled this compound. These techniques allow for the tracking and study of this compound in various systems. Learn more about the synthesis: .
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